molecular formula C22H23N3O3 B14935993 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide

Cat. No.: B14935993
M. Wt: 377.4 g/mol
InChI Key: ISIYPLUKYNRLJI-UHFFFAOYSA-N
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Description

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to obtain the desired indole product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the indole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide apart from similar compounds is its unique structural features, which contribute to its specific biological activities. The presence of the methoxy group and the phenylbutanamide moiety enhances its binding affinity to target proteins, making it a promising candidate for further research and development .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C22H23N3O3/c1-28-16-7-8-19-17(13-16)18-14-25(12-11-20(18)24-19)22(27)10-9-21(26)23-15-5-3-2-4-6-15/h2-8,13,24H,9-12,14H2,1H3,(H,23,26)

InChI Key

ISIYPLUKYNRLJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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